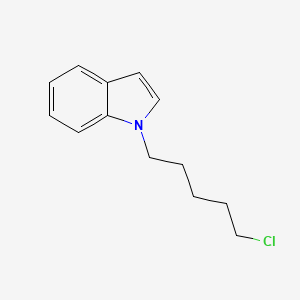

1-(5-Chloropentyl)-1H-indole

Description

Context within Indole (B1671886) Heterocyclic Chemistry

Indole, a bicyclic aromatic heterocycle, is a fundamental scaffold in a multitude of natural products and synthetic compounds with significant biological activities. nih.govopenmedicinalchemistryjournal.comirjmets.com The chemistry of indoles is rich and has been extensively explored, leading to the development of numerous pharmaceuticals, agrochemicals, and materials. nih.govopenmedicinalchemistryjournal.comresearchgate.net The indole ring system can be functionalized at various positions, but modifications at the N1 position are particularly important for tuning the molecule's properties. irjmets.comnih.goveasychair.org The introduction of substituents on the indole nitrogen can influence the electronic properties of the ring system and provide a point of attachment for diverse functional groups. nih.gov

The synthesis of N1-substituted indoles is a key area of research, with various methods developed to achieve this transformation. easychair.orgorganic-chemistry.org These methods often involve the N-alkylation of the indole ring, a process that can sometimes be challenging due to the potential for competing reactions at other positions, such as the C3 position. organic-chemistry.orgresearchgate.net

The 1-(5-Chloropentyl) Chain as a Common N1-Substituent in Indole Derivatives

The 1-(5-chloropentyl) chain is a frequently employed substituent at the N1 position of the indole ring. This alkyl halide chain serves as a versatile linker or precursor for the introduction of other functional groups through nucleophilic substitution reactions. The terminal chlorine atom, while less reactive than bromine or iodine, provides a site for further chemical elaboration.

The synthesis of 1-(5-chloropentyl)-1H-indole and related N1-alkylated indoles is typically achieved through the N-alkylation of indole with a suitable dihaloalkane, such as 1-bromo-5-chloropentane (B104276). mdpi.comnih.gov This reaction is often carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkyl halide. organic-chemistry.org The choice of solvent and base is crucial for optimizing the reaction yield and selectivity. organic-chemistry.org For instance, the use of 1-bromo-5-chloropentane allows for selective reaction at the more reactive bromine-bearing carbon, leaving the chloro group intact for subsequent transformations. nih.gov

The 1-(5-chloropentyl) moiety is a key component in the synthesis of a variety of indole derivatives. For example, it is a precursor for compounds investigated for their potential as cannabinoid receptor agonists. evitachem.com The five-carbon chain length is a common feature in many biologically active indole derivatives.

Structural Relationship to Broader Indole Derivative Families

This compound is structurally related to a wide range of N1-substituted indole derivatives that have been explored in medicinal chemistry and materials science. openmedicinalchemistryjournal.comsci-hub.senih.gov The nature of the substituent at the N1 position can significantly impact the biological activity of the resulting molecule. nih.govnih.gov

This compound can be considered a precursor to various families of indole derivatives, including:

Indole-3-acyl derivatives: The indole core of this compound can be further functionalized, for instance, by acylation at the C3 position. This leads to compounds like (1-(5-chloropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone and (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone. ontosight.aivulcanchem.com These molecules combine the features of the N1-alkylated indole with a C3-aroyl group, a common motif in pharmacologically active compounds. nih.gov

Indole-2-carboxamides: While the primary focus is on the N1-substituent, this compound shares the N1-alkylation pattern with various indole-2-carboxamides that have been studied as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov

Other N1-Alkyl Indoles: The 1-(5-chloropentyl) group is one of many possible alkyl chains that can be attached to the indole nitrogen. Variations in the chain length and the nature of the terminal halogen (e.g., 1-(4-bromobutyl)-1H-indole) can influence the reactivity and physical properties of the molecule.

The versatility of the this compound structural motif makes it a valuable intermediate for creating diverse libraries of indole derivatives for various research applications.

Structure

3D Structure

Properties

CAS No. |

61205-55-8 |

|---|---|

Molecular Formula |

C13H16ClN |

Molecular Weight |

221.72 g/mol |

IUPAC Name |

1-(5-chloropentyl)indole |

InChI |

InChI=1S/C13H16ClN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |

InChI Key |

HKMYTNVURQUCSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Chloropentyl 1h Indole and Analogous Indole Derivatives

Strategies for N1-Alkylation of Indole (B1671886) Core with Halogenated Pentyl Chains

The most direct route to 1-(5-chloropentyl)-1H-indole involves the formation of a bond between the N1 position of the indole ring and a 5-chloropentyl group. This is typically achieved through nucleophilic substitution, where the deprotonated indole acts as the nucleophile.

Use of Halogenated Alkylating Agents

The N-alkylation of indole is a well-established transformation. The process generally involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then reacts with an alkyl halide. To synthesize this compound, a dihalogenated pentane (B18724) derivative is required. The reactivity of the two halogen atoms should be sufficiently different to allow for selective monosubstitution at the indole nitrogen.

A common and effective alkylating agent for this purpose is 1-bromo-5-chloropentane (B104276) . The bromo group is a better leaving group than the chloro group, allowing for a selective reaction at the carbon bearing the bromine. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

Alternatively, 1,5-dichloropentane (B10660) can be used, though the reaction may require more forcing conditions or careful control of stoichiometry to favor mono-alkylation and minimize the formation of the bis-indolylpentane byproduct. The choice of base and solvent system is crucial in optimizing the yield of the desired product.

Precursor Chemistry for N1-Substituents

The successful N-alkylation of indole is contingent on the availability and purity of the halogenated pentyl chain precursors. Several methods exist for the synthesis of these key reagents.

1-Bromo-5-chloropentane can be synthesized from tetrahydrofuran (B95107). The reaction involves the ring-opening of tetrahydrofuran with an acetyl halide in the presence of a Lewis acid catalyst to form a halo-ester intermediate, which is then treated with hydrobromic acid. guidechem.comgoogle.com Another route starts from 1,5-pentanediol (B104693), which can be converted to the target compound through a two-step process involving selective monohalogenation.

1,5-Dichloropentane is commonly prepared from 1,5-pentanediol by reaction with hydrochloric acid, often in the presence of a catalyst like zinc chloride. google.com

Classical and Contemporary Indole Ring Formation Syntheses

Cyclization Reactions (e.g., Fischer Indole Synthesis and its Variants)

The Fischer indole synthesis is a cornerstone of indole chemistry, discovered by Emil Fischer in 1883. wikipedia.orgalfa-chemistry.combyjus.com This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. brieflands.comnih.gov

To synthesize this compound using this method, the key precursor would be N-(5-chloropentyl)phenylhydrazine . This substituted hydrazine (B178648) can be prepared by the N-alkylation of phenylhydrazine (B124118) with a suitable 5-chloropentyl halide. The subsequent reaction of N-(5-chloropentyl)phenylhydrazine with an appropriate carbonyl compound, such as pyruvic acid or an aldehyde, followed by acid-catalyzed cyclization and decarboxylation (if necessary), would yield the desired N-substituted indole.

The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org

Metal-Catalyzed Coupling and Cyclization (e.g., Palladium, Copper)

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for the construction of heterocyclic rings, including indoles. These reactions often proceed under milder conditions and with greater functional group tolerance than classical methods.

Palladium-catalyzed reactions are particularly prevalent in indole synthesis. mdpi.com One strategy involves the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. For instance, an N-(5-chloropentyl)-2-alkynylaniline could undergo a palladium-catalyzed cyclization to form the corresponding this compound. Palladium catalysts facilitate the key C-N bond formation to construct the pyrrole (B145914) ring of the indole nucleus. nih.govnih.gov

Copper-catalyzed methods also offer a valuable toolkit for indole synthesis. acs.orgorganic-chemistry.org Copper catalysts can promote intramolecular C-N bond formation, for example, in the cyclization of N-substituted 2-haloanilines. organic-chemistry.org A tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process, catalyzed by copper, provides a one-pot synthesis of multisubstituted indoles from readily available starting materials. organic-chemistry.org

Radical and Electrochemical Approaches

In recent years, radical and electrochemical methods have gained traction as powerful and sustainable alternatives for the synthesis of complex organic molecules, including indoles.

Radical approaches can be employed for the construction of the indole ring. For instance, a radical cyclization of an N-substituted aniline derivative containing a suitable radical acceptor can lead to the formation of the indole core. These reactions are often initiated by a radical initiator or through photoredox catalysis. nih.govnih.gov

Electrochemical synthesis offers a green and efficient alternative to traditional methods that often rely on stoichiometric oxidants or reductants. researchgate.net The electrochemical-mediated annulation of 2-alkynylanilines to form indoles is one such example that avoids the use of metal catalysts. scilit.com By applying an electrical current, key bond-forming steps can be initiated, leading to the desired indole structure under mild conditions. Electrochemical methods can also be applied to C-H alkylation of indoles, potentially offering a route to introduce the pentyl chain. rsc.org

Carbonylative Synthesis Techniques

Carbonylative synthesis represents a powerful strategy for the introduction of carbonyl groups into organic molecules, and this approach has been extensively applied to the synthesis and functionalization of indole scaffolds. nih.gov These methods often utilize transition-metal catalysts, such as palladium or nickel, to facilitate the incorporation of carbon monoxide (CO) or a CO surrogate. nih.govrsc.org While direct carbonylative synthesis of this compound itself is not prominently described, analogous carbonylative techniques for N-acylation and the synthesis of various indole-carbonyl derivatives provide a framework for potential synthetic routes.

One common approach involves the palladium-catalyzed carbonylative cyclization of precursors like 2-alkynylanilines with aryl iodides. rsc.org In such reactions, a CO source, which can be gaseous carbon monoxide or a chemical surrogate like benzene-1,3,5-triyl triformate (TFBen), is used to form N-acyl indoles. rsc.orgbeilstein-journals.org For instance, 1-(1H-indol-1-yl)-2-arylethan-1-one derivatives can be synthesized from 2-alkynylanilines using TFBen as the CO source, followed by a selective cyclization reaction. beilstein-journals.org Similarly, nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides using dicobalt octacarbonyl (Co2(CO)8) as the CO source yields N-aroylindoles. nih.gov

Another strategy is the direct C-H carbonylation of the indole ring, which typically targets the C2 or C3 position. nih.gov However, these methods are more focused on functionalizing the indole core rather than constructing the N-alkyl chain. Palladium-catalyzed domino reactions, involving C,N-coupling, carbon monoxide insertion, and subsequent coupling reactions, have been developed for the synthesis of 2-aroylindoles. nih.gov Furthermore, Pd-catalyzed diasteroselective carbonylative cyclodearomatization of N-(2-bromobenzoyl)indoles with alcohols or anilines has been achieved under a CO atmosphere. nih.govbeilstein-journals.org

These techniques highlight the versatility of carbonylation chemistry in indole synthesis. Although direct application to form the N-(5-chloropentyl) moiety via carbonylation is less common, these principles could be adapted, for example, by using a functionalized substrate that incorporates the chloropentyl group prior to a final carbonylative cyclization step.

Multicomponent and One-Pot Synthesis Approaches for Indole Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing complex molecules like indole derivatives from simple starting materials in a single operation, thereby reducing waste and saving time. rsc.orgmdpi.com These methods are particularly valuable for creating diverse chemical libraries for drug discovery. arkat-usa.org

One prominent example is the Fischer indole synthesis, which can be adapted into a one-pot, three-component protocol. rsc.org This method combines an aryl hydrazine, a ketone, and an alkyl halide to rapidly generate 1,2,3-trisubstituted indoles through a sequential Fischer indolization and N-alkylation process. rsc.org This approach is operationally straightforward and generally provides high yields. rsc.org Another innovative two-step reaction involves an Ugi multicomponent reaction followed by an acid-induced cyclization using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core. rsc.org

Cascade reactions are also employed for indole synthesis. A novel multicomponent cascade approach uses unfunctionalized alkenes, diazonium salts, and sodium triflinate to produce various substituted indoles. nih.gov This method is based on the radical trifluoromethylation of alkenes, which serves as an entry point into a Fischer-type indole synthesis. nih.gov MCRs have also been developed for the modular assembly of complex indole-fused heterocycles, such as indole-fused oxadiazepines and thiadiazepines, from indoles, formaldehyde, and amino hydrochlorides. rsc.org

For the specific N-alkylation of indoles, one-pot procedures offer a significant advantage over classical methods that often generate substantial waste. thieme-connect.com A nickel-catalyzed, atom-efficient one-pot cascade route synthesizes N-alkylated indoles from readily available aminophenethyl alcohols and various primary or secondary alcohols. thieme-connect.com This process involves an initial N-alkylation via hydrogen autotransfer followed by an oxidative intramolecular cyclization. thieme-connect.com Similarly, a base-catalyzed one-pot addition of indoles to a preformed α-iminoketone can achieve N-1 alkylation, leading to the synthesis of N-1-quinoxaline-indoles. nih.gov Iron-catalyzed methodologies have also been developed for the selective N-alkylation of indolines, which are then oxidized in a one-pot, two-step procedure to yield the corresponding N-alkylated indoles. nih.gov

Sustainable and Green Chemical Synthesis Methodologies for Indoles

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and heterocyclic compounds like indoles to minimize environmental impact. unibo.itnih.gov This involves using greener solvents, developing catalyst-free reactions, employing continuous flow processes, and designing atom-economical synthetic routes. nih.govrsc.org

A key aspect of green indole synthesis is the move away from hazardous solvents and reagents. One sustainable method involves a two-step reaction that uses ethanol (B145695) as a benign solvent and avoids any metal catalyst to assemble the indole core via an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org The use of water as a solvent is another important goal in green chemistry. nih.gov For example, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles can be performed in a water-methanol mixture. organic-chemistry.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, product yield, and selectivity. researchgate.netresearchgate.net This technology is considered a sustainable practice and has been applied to classical reactions like the Fischer indole synthesis. researchgate.netresearchgate.net By using microreactors, reaction times can be drastically reduced, and processes can be monitored in real-time for better control. researchgate.net For example, a continuous flow system has been developed for the synthesis of tryptophol (B1683683) via the Fischer indole route, achieving high conversion in minutes. researchgate.net

Other green approaches focus on catalysis and energy efficiency. Visible-light photocatalysis has been used to synthesize pyrido[1,2-a]indol-6(7H)-ones through a formal (4+2) cycloaddition in a microchannel reactor under extremely mild conditions. rsc.org Electrocatalytic methods also represent a sustainable alternative, enabling dehydrogenative cyclization of 2-vinylanilides to produce substituted indoles without the need for external chemical oxidants. organic-chemistry.org Furthermore, replacing traditional alkyl halides with more environmentally friendly alkylating agents like alcohols is a key strategy. nih.gov The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with the only byproduct being water, is a prime example of a sustainable approach to N-alkylation, although controlling regioselectivity between N- and C3-alkylation remains a challenge. nih.gov

Synthesis of Specific Functionalized Indole Derivatives Containing the Chloropentyl Moiety (e.g., Methanones, Carboxamides)

The synthesis of functionalized indole derivatives bearing a 1-(5-chloropentyl) side chain, particularly those with methanone (B1245722) or carboxamide groups at the C3-position, is of significant interest in medicinal and forensic chemistry. nih.govcaymanchem.com These compounds are often synthesized through multi-step sequences starting from an appropriate indole precursor.

A general and versatile route begins with the N-alkylation of the indole core. For instance, an indole-3-carboxylate (B1236618) or a substituted indole can be N-alkylated using a 5-chloropentyl halide (e.g., 1-bromo-5-chloropentane) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). mdpi.com This step introduces the desired chloropentyl moiety at the N1 position.

Following N-alkylation, the functional group at the C3-position is elaborated.

For Carboxamides: If the starting material was an indole-3-carboxylate ester, the ester group is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved using a base like potassium hydroxide (KOH) in a solvent mixture like methanol (B129727) and toluene. mdpi.com The resulting this compound-3-carboxylic acid is then coupled with a desired amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (DIPEA). mdpi.com This methodology has been used to synthesize various N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamides and related structures. nih.govnih.gov

For Methanones: To synthesize 3-acyl indoles (methanones), a common method is the Friedel-Crafts acylation. The N-alkylated indole, this compound, can be reacted with an appropriate acyl chloride or carboxylic acid in the presence of a Lewis acid or other activating agents. For example, the synthesis of adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) was achieved by treating 1-pentylindole with 1-adamantanecarboxylic acid. nih.gov A similar strategy could be applied starting with this compound. The compound (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a known analog of the synthetic cannabinoid UR-144. caymanchem.com

These synthetic routes demonstrate a modular approach, where the N1-alkyl chain and the C3-substituent can be varied to produce a wide range of functionalized indole derivatives. mdpi.comnih.gov

Impurity Profiling and Process Control in Indole Synthesis

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). lgcstandards.com Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. lgcstandards.com Effective process control is necessary to minimize the formation of these impurities to acceptable levels. lgcstandards.com

In the synthesis of indole derivatives, including N-alkylated indoles, several types of process-related impurities can be formed. For example, in the N-alkylation step, incomplete reaction can leave residual starting indole. If a dihaloalkane (e.g., 1,5-dichloropentane or 1-bromo-5-chloropentane) is used, impurities from dialkylation (forming a dimeric indole species) or reaction at other nucleophilic sites on the indole ring (C3-alkylation) could potentially occur, though N-alkylation is generally favored under basic conditions. nih.gov

The identification and characterization of these impurities are typically performed using hyphenated analytical techniques. High-performance liquid chromatography-mass spectrometry (LC-MS) is used for less volatile impurities, while gas chromatography-mass spectrometry (GC-MS) is suitable for more volatile compounds. lgcstandards.com By separating the components of the reaction mixture, these methods provide mass information that helps in the structural elucidation of unknown impurities. lgcstandards.com

Once an impurity's structure is identified, its formation mechanism can be investigated. lgcstandards.com This knowledge is crucial for optimizing the synthetic process to minimize its formation. Process parameters that can be adjusted include:

Reaction Temperature: Lowering or raising the temperature can favor the desired reaction pathway over side reactions.

Reagent Stoichiometry: Adjusting the ratio of reactants can minimize unreacted starting materials and certain by-products.

Choice of Solvent and Base: The reaction medium can significantly influence the reaction's outcome and selectivity.

Reaction Time: Optimizing the duration of the reaction can prevent the formation of degradation products.

In the context of regulated substances, such as certain synthetic cannabinoids based on the indole scaffold, impurity profiling is also used for source attribution and tracking of illicitly produced materials. dundee.ac.uk The presence of specific precursors or by-products can provide chemical fingerprints that link different batches to a common synthesis route or laboratory. dundee.ac.uk The synthesis of suspected impurities as reference standards is a key tool in this process, allowing for their definitive identification and quantification in seized samples. lgcstandards.com

Compound Reference Table

Chemical Reactivity and Derivatization of 1 5 Chloropentyl 1h Indole

Chemical Transformations at the Indole (B1671886) Nitrogen (N1)

The primary chemical transformation involving the N1 position of the indole nucleus is the alkylation reaction that forms the title compound itself. Since the nitrogen in 1-(5-chloropentyl)-1H-indole is already substituted with a pentyl chain, further direct reactions at this site are generally limited. The synthesis typically involves the deprotonation of indole with a base, followed by nucleophilic attack on an appropriate five-carbon electrophile.

Commonly, indole is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting indolide anion then reacts with a bifunctional alkylating agent, such as 1-bromo-5-chloropentane (B104276), to yield this compound. This process is a standard method for preparing N-alkylindoles. researchgate.netresearchgate.net The choice of reagents allows for the selective alkylation at the nitrogen atom, which is the most common and energetically favorable site for such reactions on the indole scaffold. researchgate.net

Once the N1-pentyl bond is formed, it is generally stable. Transformations would require harsh conditions to cleave this bond and are not typical derivatization strategies.

Reactions Involving the Terminal Halogen (Chlorine) on the Pentyl Chain

The terminal chlorine atom on the pentyl chain is a primary alkyl halide, making it an excellent electrophilic site for a variety of chemical transformations, most notably nucleophilic substitution reactions. This functionality serves as a versatile handle for introducing diverse functional groups at the terminus of the N1-substituent.

The chlorine atom can be readily displaced by a wide range of nucleophiles, providing access to a large library of derivatives. These reactions typically proceed via an SN2 mechanism. The existence of numerous related compounds where the chlorine is replaced by other groups, such as fluorine, underscores the utility of this reaction pathway. caymanchem.comnih.govnih.gov For example, reaction with a fluoride (B91410) source can produce the corresponding 1-(5-fluoropentyl)-1H-indole.

Common nucleophilic substitution reactions at the terminal chlorine include:

Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) yields 1-(5-azidopentyl)-1H-indole.

Nitrile Synthesis: Treatment with sodium cyanide (NaCN) produces 1-(5-cyanopentyl)-1H-indole.

Amine Synthesis: Reaction with primary or secondary amines, or with ammonia, leads to the formation of secondary or tertiary amines, or a primary amine, respectively.

Ether Synthesis: Alkoxides, generated from alcohols and a base, can displace the chloride to form ethers.

Thioether Synthesis: Thiolates can be used to introduce sulfur-containing moieties.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)-1H-indole |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-(1H-indol-1-yl)hexanenitrile |

| Amine (R₂NH) | Pyrrolidine | 1-(5-(Pyrrolidin-1-yl)pentyl)-1H-indole |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-(5-Methoxypentyl)-1H-indole |

The functional groups introduced via nucleophilic substitution can be subjected to further chemical modifications, extending the synthetic possibilities. This two-step approach—substitution followed by functional group interconversion—allows for the creation of complex side chains that are not accessible through direct substitution.

Key secondary transformations include:

Reduction of Azides: The azido (B1232118) group in 1-(5-azidopentyl)-1H-indole can be reduced to a primary amine, 1-(5-aminopentyl)-1H-indole, using methods like catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (triphenylphosphine followed by water).

Hydrolysis or Reduction of Nitriles: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 6-(1H-indol-1-yl)hexanoic acid. Alternatively, it can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).

Functionalization of the Indole Ring System (e.g., C2, C3 Positions)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other functionalization reactions. The C3 position is generally the most nucleophilic and reactive site, followed by the C2 position. rsc.org

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient way to modify the indole core without pre-functionalization. rsc.org Transition-metal catalysis is a cornerstone of this approach, with metals like palladium, rhodium, manganese, and cobalt being widely used. rsc.orgresearchgate.net These methods can be directed to specific positions, often C2 or C3. rsc.org

For N-alkylated indoles such as this compound, C-H activation can be used for:

Arylation and Alkenylation: Palladium-catalyzed reactions can couple the indole ring (often at C2 or C3) with aryl or vinyl halides.

Annulation: Transition-metal-catalyzed reactions can be used to build new rings onto the indole framework. rsc.org

The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group (if any), and reaction conditions. rsc.orgnih.gov

Classical and modern methods are available for introducing carbonyl groups onto the indole ring, primarily at the C3 position. These reactions are fundamental for building many biologically active molecules.

Friedel-Crafts Acylation: This is a common method for introducing a ketone group. The indole reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or diethylaluminum chloride (Et₂AlCl). cerilliant.com A prominent example is the synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, where an acyl chloride is attached at the C3 position. caymanchem.comcaymanchem.com

Vilsmeier-Haack Reaction: This reaction uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C3 position, yielding this compound-3-carbaldehyde.

Carbonylative Reactions: Palladium-catalyzed carbonylation reactions can introduce carbonyl groups by using carbon monoxide (CO) or a CO surrogate. nih.govbeilstein-journals.org These methods can be used to synthesize ketones, esters, and amides directly on the indole ring. nih.gov

Table 2: Examples of C3-Functionalization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., SnCl₄) | Ketone (e.g., -C(O)R) |

| Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) |

Strategies for the Preparation of Advanced Indole Conjugates

The terminal chloro group on the pentyl chain of this compound is the primary site for chemical modification, acting as an electrophilic handle for the introduction of diverse functionalities. This enables the synthesis of complex molecules, including bioconjugates and multifunctional therapeutic agents, through various strategic derivatizations. The principal strategies revolve around nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles, and the subsequent application of modern conjugation techniques like click chemistry.

One of the most powerful and widely adopted strategies for creating advanced molecular conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govub.edu This reaction forms a stable triazole ring, linking two molecular fragments with high efficiency and specificity. nih.govmdpi.com To employ this strategy with this compound, the chloro group must first be converted to an azide. This is typically achieved through a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The resulting 1-(5-azidopentyl)-1H-indole is then a key intermediate, ready to be "clicked" with a terminal alkyne-containing molecule. This alkyne partner can be a small molecule, a peptide, a carbohydrate, or even a larger biomolecule, allowing for the modular synthesis of a wide array of complex indole conjugates. mdpi.com

Another important class of advanced indole conjugates are those linked to biomolecules such as amino acids and peptides. This strategy is crucial for developing targeted therapies, where the indole moiety might act as a pharmacophore and the peptide as a targeting or cell-penetrating entity. The synthesis of such conjugates can be achieved by reacting this compound with the nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine. For instance, the reaction with a cysteine-containing peptide would proceed via nucleophilic attack of the thiolate anion on the chloropentyl chain, forming a stable thioether linkage. sci-hub.se Similarly, direct alkylation of amine-containing biomolecules is a feasible approach.

Furthermore, the principles of creating advanced conjugates extend to the synthesis of proteolysis-targeting chimeras (PROTACs). nih.govrsc.org PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org In this context, a derivative of this compound could serve as the warhead that binds to the target protein. The chloropentyl chain, after suitable modification, acts as a linker attachment point to connect to the E3 ligase-binding moiety. For example, the chloro group can be displaced by a nucleophile that is part of a linker which is then further elaborated to attach the E3 ligase ligand.

The following table summarizes the key reactive transformations of this compound and their application in the synthesis of advanced conjugates:

| Starting Material | Reagent/Reaction Type | Intermediate/Product | Application in Conjugate Synthesis |

| This compound | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)-1H-indole | Precursor for Click Chemistry (CuAAC) |

| This compound | Thiol-containing molecule (e.g., Cysteine) | Thioether-linked indole conjugate | Bioconjugation with peptides/proteins |

| This compound | Amine-containing molecule (e.g., Lysine) | Amine-linked indole conjugate | Bioconjugation, Linker for PROTACs |

| 1-(5-Azidopentyl)-1H-indole | Alkyne-functionalized molecule / Cu(I) catalyst | 1,2,3-Triazole-linked indole conjugate | Modular synthesis of diverse conjugates |

These strategies highlight the versatility of this compound as a precursor for constructing a diverse range of advanced indole conjugates with potential applications in drug discovery and chemical biology. The ability to readily introduce various functionalities through the chloropentyl handle makes it a valuable tool for medicinal chemists.

Analytical and Spectroscopic Characterization of 1 5 Chloropentyl 1h Indole

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating 1-(5-Chloropentyl)-1H-indole from complex matrices and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like N-alkylindoles. nist.govlibretexts.org this compound is amenable to GC analysis, typically coupled with a mass spectrometry (MS) detector for definitive identification.

The retention of this compound is governed by its interaction with the stationary phase of the GC column. Non-polar columns, such as those with dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phases, are commonly used. nist.gov The elution order on such columns is generally correlated with the boiling point of the analytes. The use of temperature programming, where the column temperature is increased at a controlled rate, is often employed to ensure sharp peaks and efficient separation from other components. libretexts.org

A key parameter in GC is the retention index (RI), which helps in the identification of compounds by comparing their elution times to those of n-alkane standards. mdpi.comsigmaaldrich.comnih.gov The RI for this compound would be specific to the column and conditions used.

Table 1: Predicted Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp: 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Predicted RI | Estimated based on structure relative to n-alkanes |

Note: This table presents typical parameters; actual values may require optimization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govoup.com

In RP-HPLC, a non-polar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. researchgate.netoup.comnih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often used to achieve optimal separation of indole (B1671886) alkaloids and related compounds. nih.govnih.gov Detection is commonly performed using a diode-array detector (DAD) for UV-Vis absorbance or a mass spectrometer.

Table 2: Typical HPLC/UHPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | UHPLC Column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, ramp to 95% B over 10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV-Vis (DAD) or Mass Spectrometer (MS) |

Note: This table presents typical parameters; actual values may require optimization.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. chemguide.co.ukwikipedia.org

When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes fragmentation to produce a unique mass spectrum. scirp.org The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. docbrown.info

The fragmentation pattern is predictable. chemguide.co.uklibretexts.orglibretexts.org Key fragmentation pathways for N-alkylindoles involve cleavage of the alkyl chain. researchgate.netnih.gov The base peak is often the fragment resulting from alpha-cleavage of the C-C bond adjacent to the indole nitrogen, leading to a stable indoylmethyl cation. Another significant fragmentation is the loss of the chloropentyl radical, resulting in the indole cation.

Table 3: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 221/223 | [C₁₃H₁₆ClN]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 130 | [C₉H₈N]⁺ | Indolylmethyl cation (from alpha-cleavage) |

| 117 | [C₈H₇N]⁺ | Indole cation (loss of the entire pentyl chain) |

| 91 | [C₅H₆Cl]⁺ | Chloropentyl cation |

Note: The m/z values are nominal masses. The relative intensities of fragments can vary with instrument conditions.

Tandem mass spectrometry (MS/MS) provides further structural information by isolating a specific ion (e.g., the molecular ion) and inducing further fragmentation to observe its daughter ions. nih.govnih.gov This is particularly useful for distinguishing between isomers and confirming fragmentation pathways. researchgate.net

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments, which is a powerful tool for confirming the identity of a compound. For this compound, HRMS would confirm the elemental composition as C₁₃H₁₆ClN.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₃H₁₆³⁵ClN]⁺ | 221.0971 |

| [C₁₃H₁₆³⁷ClN]⁺ | 223.0942 |

| [C₉H₈N]⁺ | 130.0657 |

Note: These values are calculated based on the most abundant isotopes of each element.

Ion trap mass spectrometers are versatile instruments capable of performing multiple stages of fragmentation (MSⁿ). nih.govnih.govresearchgate.net This capability allows for detailed investigation of fragmentation pathways. For this compound, an MS² experiment on the molecular ion (m/z 221) would yield the primary fragments listed in Table 3. An MS³ experiment could then be performed on a major fragment, such as the m/z 130 ion, to further probe its structure by observing its subsequent fragmentation, providing a high degree of confidence in the structural assignment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. thieme-connect.de Both ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY, HSQC, and HMBC), provide detailed information about the carbon-hydrogen framework of this compound. researchgate.netresearchgate.netresearchgate.net

The ¹H NMR spectrum would show distinct signals for the protons on the indole ring (typically in the aromatic region, ~6.5-7.7 ppm) and the protons on the 5-chloropentyl chain (in the aliphatic region, ~1.4-4.2 ppm). hmdb.ca The chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each signal provide information about the electronic environment and neighboring protons.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring would appear in the aromatic region (~100-140 ppm), while the carbons of the alkyl chain would be in the aliphatic region (~20-50 ppm). sysu.edu.cnpitt.edudu.edu The carbon attached to the chlorine atom would be shifted downfield compared to the other methylene (B1212753) carbons in the chain. pdx.edu

Table 5: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 7.10 | d | 3.1 | 1H |

| H-3 | 6.51 | d | 3.1 | 1H |

| H-4 | 7.64 | d | 7.9 | 1H |

| H-5 | 7.18 | t | 7.6 | 1H |

| H-6 | 7.11 | t | 7.5 | 1H |

| H-7 | 7.22 | d | 8.2 | 1H |

| N-CH₂ (C1') | 4.15 | t | 7.2 | 2H |

| C2'-CH₂ | 1.88 | p | 7.4 | 2H |

| C3'-CH₂ | 1.45 | m | - | 2H |

| C4'-CH₂ | 1.80 | p | 6.8 | 2H |

Note: Predicted values based on known data for N-alkylindoles. Multiplicity: d=doublet, t=triplet, p=pentet, m=multiplet.

Table 6: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Position | Predicted δ (ppm) |

|---|---|

| C-2 | 128.8 |

| C-3 | 101.2 |

| C-3a | 128.0 |

| C-4 | 121.5 |

| C-5 | 121.0 |

| C-6 | 119.5 |

| C-7 | 109.5 |

| C-7a | 136.0 |

| N-CH₂ (C1') | 46.5 |

| C2' | 29.0 |

| C3' | 26.0 |

| C4' | 32.2 |

Note: Predicted values based on known data for N-alkylindoles and chloroalkanes. sysu.edu.cnbeilstein-journals.org

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) would exhibit characteristic signals for both the indole ring and the chloropentyl side chain.

The protons on the indole ring typically appear in the aromatic region of the spectrum (δ 6.5-7.7 ppm). The C2 and C3 protons of the indole ring are distinct, with the C3 proton generally appearing more upfield. The protons on the benzene (B151609) portion of the indole ring (C4, C5, C6, and C7) will show a complex splitting pattern due to spin-spin coupling.

The protons of the 5-chloropentyl chain will be observed in the aliphatic region of the spectrum. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen atom. The methylene group attached to the chlorine atom (Cl-CH₂) will also be downfield due to the electronegativity of chlorine. The remaining methylene groups in the middle of the chain will appear as multiplets in the more upfield region.

Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.20 | t | 1H | H-6 |

| ~7.10 | t | 1H | H-5 |

| ~7.05 | d | 1H | H-2 |

| ~6.50 | d | 1H | H-3 |

| ~4.15 | t | 2H | N-CH₂ |

| ~3.55 | t | 2H | Cl-CH₂ |

| ~1.85 | m | 2H | N-CH₂-CH₂ |

| ~1.75 | m | 2H | Cl-CH₂-CH₂ |

| ~1.40 | m | 2H | N-CH₂-CH₂-CH₂ |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the indole ring and the chloropentyl chain.

The carbon atoms of the indole ring typically resonate in the downfield region of the spectrum (δ 100-140 ppm). The quaternary carbons (C3a and C7a) will also be observable. The carbons of the 5-chloropentyl chain will appear in the upfield, aliphatic region. The carbon attached to the nitrogen (N-CH₂) and the carbon attached to the chlorine (Cl-CH₂) will be the most downfield among the aliphatic carbons.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~136.0 | C-7a |

| ~128.8 | C-2 |

| ~128.5 | C-3a |

| ~121.5 | C-6 |

| ~121.0 | C-4 |

| ~119.5 | C-5 |

| ~109.5 | C-7 |

| ~101.0 | C-3 |

| ~46.0 | N-CH₂ |

| ~44.5 | Cl-CH₂ |

| ~32.0 | Cl-CH₂-CH₂ |

| ~29.5 | N-CH₂-CH₂ |

| ~23.0 | N-CH₂-CH₂-CH₂ |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.

Key expected vibrational frequencies include the C-H stretching of the aromatic indole ring and the aliphatic pentyl chain, the C=C stretching of the aromatic ring, the C-N stretching of the indole, and the C-Cl stretching of the chloropentyl chain. The absence of a significant N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-alkylation on the indole ring. researchgate.net

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1615, 1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1330 | Medium | C-N Stretch |

| ~740 | Strong | C-H Out-of-Plane Bending |

| ~650 | Medium-Weak | C-Cl Stretch |

Development of Analytical Reference Standards and Databases for Indole Derivatives

The proliferation of novel psychoactive substances (NPS), many of which are indole derivatives, has necessitated the development of well-characterized analytical reference standards and comprehensive spectral databases. researchgate.netforensicmag.comwiley.com These resources are crucial for forensic laboratories, law enforcement, and public health officials to accurately identify and characterize unknown substances. researchgate.netnih.govresearchgate.net

The development of an analytical reference standard for a compound like this compound involves its synthesis in a highly pure form, followed by exhaustive characterization using a suite of analytical techniques, including NMR, mass spectrometry (MS), and FTIR. jchr.orgnih.gov The purity is typically confirmed by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Once a pure reference standard is established, its analytical data is compiled into spectral databases. These databases, such as those maintained by organizations like Wiley, contain a vast collection of spectra for various compounds. forensicmag.comwiley.comwiley.com When an unknown substance is analyzed, its spectrum can be compared against the database for a potential match. The development of these databases often involves the systematic analysis of numerous NPS from different classes, including synthetic cannabinoids, tryptamines, and other indole derivatives. researchgate.net The creation of high-resolution mass spectrometry (HRMS) spectral libraries is particularly valuable for the identification of unknowns in complex mixtures. researchgate.net These resources are continually updated as new substances emerge, highlighting the dynamic nature of this field. forensicmag.comwiley.com

Computational and Theoretical Studies on Indole Scaffolds

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the molecular and electronic properties of indole (B1671886) derivatives. chemrxiv.orgresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern the molecule's behavior. nih.govmdpi.com

The structure of the indole ring, a bicyclic aromatic system, is characterized by a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. nih.gov The introduction of a 5-chloropentyl group at the N1 position primarily influences the steric profile of the molecule without significantly altering the electronic nature of the indole core. researchgate.net DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, confirming the planar nature of the indole nucleus and the flexible conformation of the alkyl chain.

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Studies on indole and its derivatives show that substitutions on the indole ring can modulate these electronic properties. chemrxiv.orgchemrxiv.org While out-of-plane long substituent groups like the 5-chloropentyl chain are expected to have a minor effect on the electronic properties of the indole ring itself, they can influence intermolecular interactions. researchgate.net In contrast, substituents placed directly on the aromatic rings can cause significant shifts in the HOMO-LUMO gap. chemrxiv.orgresearchgate.net DFT calculations are a suitable alternative to high-level quantum chemical methods for studying large systems like substituted indoles. chemrxiv.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|---|

| Indole | -2.75 | -0.13 | 2.62 |

| Isoindole | -5.20 | -0.90 | 4.30 |

| Indolizine | -5.34 | -1.04 | 4.30 |

| 1-(5-Chloropentyl)-1H-indole (Projected) | -2.78 | -0.15 | 2.63 |

Data for Indole, Isoindole, and Indolizine are based on DFT calculations at the B3LYP/6-311+G* theoretical level. researchgate.net The values for this compound are projected, assuming a minimal electronic effect from the N-alkyl chain.*

Theoretical Mechanistic Investigations of Organic Reactions

Computational studies are invaluable for elucidating the mechanisms of organic reactions involving indoles. The synthesis of this compound typically involves the N-alkylation of the indole ring. Theoretical investigations, often using DFT, can map the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. acs.orgresearchgate.net

The N-alkylation of indoles can proceed through various mechanisms, and computational models help to distinguish between them. researchgate.net For instance, in a typical S(_N)2 reaction with an alkyl halide like 1,5-dichloropentane (B10660), calculations can model the approach of the indole nitrogen to the electrophilic carbon, the formation of the N-C bond, and the departure of the leaving group. These models provide detailed geometric information about the transition state and calculate the activation energy, which is crucial for understanding reaction rates and feasibility. mdpi.com

Furthermore, computational studies can explain regioselectivity in indole reactions. While N-alkylation is common, C3-alkylation can also occur. nih.govmdpi.com Theoretical models can calculate the relative energy barriers for attack at the N1 versus the C3 position, thereby predicting the major product under specific reaction conditions. mdpi.com These studies have shown that factors like the choice of base, solvent, and catalyst can influence the reaction outcome, and these effects can be rationalized through computational analysis of the transition states. acs.orgnih.gov For example, mechanistic and computational studies have been used to propose the mechanism for the iridium-catalyzed hydroamination of alkenes with indoles. mdpi.com

In Silico Approaches for Predicting Chemical Reactivity and Stability

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and stability of molecules like this compound. These predictions are often based on quantum chemical calculations that provide insights into the electronic structure. researchgate.netrsc.org

The stability of the indole ring system and its isomers can be assessed by calculating thermochemical parameters such as enthalpy, entropy, and Gibbs free energy. researchgate.net Comparative studies have shown that the arrangement of the nitrogen atom within the bicyclic structure significantly impacts stability. researchgate.net For this compound, the indole core is thermodynamically stable. The stability of the molecule as a whole would also depend on the properties of the haloalkane side chain. Computational models can be used to study the stability of haloalkanes, for instance, by calculating bond dissociation energies and conformational strain. nih.govnih.gov

Reactivity can be predicted using several descriptors derived from DFT calculations:

HOMO-LUMO Gap: A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For indole, the region around the C3 position is typically electron-rich, indicating its susceptibility to electrophilic attack.

These in silico tools can also be used to predict potential metabolic pathways and the formation of reactive metabolites, which is a crucial aspect of drug discovery and development. nih.gov

| Parameter | Indole | Isoindole | Indolizine |

|---|---|---|---|

| Hardness (η, eV) | 1.31 | 2.15 | 2.15 |

| Softness (ζ, eV⁻¹) | 0.76 | 0.47 | 0.47 |

| Electrophilicity (ω, eV) | 1.44 | 3.05 | 3.19 |

Data derived from DFT calculations at the B3LYP/6-311+G* theoretical level. researchgate.net Higher hardness and lower softness correlate with greater stability.*

Computational Design Principles for Novel Indole Scaffolds

Computational chemistry plays a pivotal role in the rational design of novel indole scaffolds for various applications, including medicinal chemistry. indexcopernicus.comnih.gov By establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR), researchers can create predictive models that link molecular structure to biological activity or physical properties. plos.org

The design process often involves several computational steps:

Scaffold Selection and Modification: The indole ring is a "privileged scaffold" due to its presence in many biologically active compounds. nih.gov Computational tools allow for the in silico modification of this scaffold, such as adding different substituents at various positions, to create a virtual library of candidate molecules. indexcopernicus.com For example, modifying the alkyl chain or substituting the chlorine atom in this compound could be explored computationally to tune properties like lipophilicity or binding affinity to a biological target.

Molecular Docking: If the biological target (e.g., a protein receptor or enzyme) is known, molecular docking simulations can predict how each compound in the virtual library binds to the target's active site. rsc.org This helps in prioritizing compounds that are likely to have high affinity and specificity. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. indexcopernicus.com This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity, saving time and resources in the drug discovery pipeline. indexcopernicus.commdpi.com

Through these integrated computational approaches, researchers can establish design principles. For instance, studies might reveal that a certain length of the N-alkyl chain is optimal for binding or that specific substituents on the indole ring enhance a desired biological effect. nih.govacs.org This knowledge-driven approach accelerates the discovery of new and improved indole-based compounds. nih.govnih.gov

Advanced Research Applications and Methodological Contributions

Role in Synthetic Organic Chemistry Methodology Development

The synthesis of N-alkylated indoles, such as 1-(5-Chloropentyl)-1H-indole, is a foundational process in organic chemistry, often employed in the creation of complex molecules with biological activity. Research into the synthesis of related indole (B1671886) derivatives has led to the refinement and optimization of key chemical reactions. For instance, the synthesis of various synthetic cannabinoids, many of which share the N-alkylated indole core, has driven improvements in acylation and alkylation methodologies.

Analytical Method Development in Forensic and Research Settings

The emergence of various indole derivatives in forensic contexts has necessitated the development of robust and sensitive analytical methods for their detection and characterization. This compound and its derivatives are part of a larger class of compounds that forensic laboratories must be equipped to identify accurately.

Advanced analytical techniques are central to the identification of these compounds in complex matrices such as seized materials or biological specimens. fiu.edumdpi.com The primary methods employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov For enhanced specificity and the ability to identify novel or unexpected derivatives, high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole-time of flight mass spectrometry (LC-QTOF-MS), have become increasingly valuable. fiu.edunih.gov These methods provide high mass accuracy and MS/MS spectral data, which are crucial for the structural elucidation of new psychoactive substances (NPS). fiu.edu

| Analytical Technique | Application in Indole Derivative Analysis | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of metabolites in urine; screening of seized materials. nih.gov | Well-established technique, extensive libraries for known compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection in various biological matrices (hair, oral fluid, blood, urine). nih.gov | High sensitivity and selectivity, suitable for thermolabile compounds. |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Rapid screening for a broad range of analytes in hair and other samples; identification of novel compounds. fiu.edunih.gov | High mass accuracy for confident formula determination; provides MS/MS data for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of new, uncharacterized compounds. nih.govsouthernforensic.org | Provides detailed information about the chemical structure and connectivity of atoms. |

| Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Characterization of functional groups in pure samples. nih.gov | Non-destructive, provides a molecular fingerprint of the compound. |

A primary challenge in forensic analysis is the constant emergence of new indole derivatives, designed to circumvent existing regulations. A key strategy to address this is the development of comprehensive screening methods using HRMS. By creating extensive high-resolution MS/MS spectral libraries, laboratories can screen for a vast number of potential compounds in a single analysis. fiu.edu This approach is not limited to known substances; the high-accuracy mass data allows for the tentative identification of novel analogs based on fragmentation patterns and the identification of characteristic substructures.

For example, the fragmentation of N-alkylated indole derivatives in MS/MS often yields product ions corresponding to the indole core and the alkyl side chain, allowing analysts to identify the class of the compound even if the specific analog is not in the library. The use of precursor ion scanning in LC-MS/MS is another strategy to detect compounds that share a common structural fragment. nih.gov Furthermore, analytical techniques must be able to distinguish between isomers, such as positional isomers on the indole ring or analogs with different heterocyclic cores (e.g., indole vs. indazole), which may have identical masses but different biological activities and legal statuses. unibo.it

For analytical methods to be accepted in forensic and clinical settings, they must undergo rigorous validation. This process ensures the reliability, accuracy, and precision of the results. For the comprehensive screening of indole derivatives, method validation typically involves assessing several key parameters:

Selectivity and Specificity: The ability of the method to differentiate the target analytes from other compounds in the sample matrix. This is particularly important given the complexity of biological samples and seized herbal materials. fiu.edunih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for detecting trace amounts of substances.

Linearity and Range: The concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the target analyte, particularly important in LC-MS based methods.

Extraction Recovery: The efficiency of the sample preparation process (e.g., liquid-liquid extraction or solid-phase extraction) in extracting the analyte from the matrix. nih.gov

By validating these parameters, laboratories can ensure that their screening methods for emerging indole derivatives are robust, reliable, and legally defensible. fiu.edu

Precursor Chemistry Studies in Indole Synthesis

This compound is not only a target for synthesis but also functions as a key precursor or intermediate in the synthesis of more complex molecules. In this context, it is considered a building block that can be further elaborated. For example, the chloropentyl side chain provides a reactive handle for subsequent chemical transformations. The terminal chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of various functional groups, leading to the creation of a diverse library of indole derivatives from a single intermediate.

The compound itself is synthesized from precursors. The fundamental starting materials are indole and a suitable five-carbon alkylating agent, such as 1-chloro-5-iodopentane (B1345565) or 1,5-dichloropentane (B10660). The study of this alkylation reaction—optimizing reaction conditions, solvent, base, and temperature—is a core aspect of precursor chemistry.

Furthermore, this compound can serve as a precursor for synthetic cannabinoids. For instance, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a precursor used in the synthesis of UR-144, and its N-(5-chloropentyl) analog is a structurally related compound. caymanchem.com The synthesis involves the initial preparation of the N-alkylated indole core, which is then followed by acylation at the C3 position. Therefore, studies on the efficient synthesis and purification of this compound are critical for developing reliable sources of these more complex research chemicals and analytical standards. caymanchem.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-chloropentyl)-1H-indole via N-alkylation?

- Methodological Answer : Alkylation of indole derivatives typically involves reacting 1H-indole with halogenated alkanes (e.g., 1-bromo-5-chloropentane) under basic conditions. For example, similar reactions use KOH or NaH as a base in polar aprotic solvents like DMF or acetonitrile. Catalysts such as tetrabutylammonium bromide (TBABr) may enhance reaction efficiency by phase-transfer effects . Reaction monitoring via TLC and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) are standard .

Q. How can researchers ensure safe handling and storage of this compound given limited stability data?

- Methodological Answer : Follow general indole derivative protocols: store under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure. Avoid contact with incompatible materials (e.g., strong oxidizers) and implement secondary containment to prevent environmental release .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) for structural confirmation, with CDCl₃ as the solvent. High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight. TLC with UV visualization (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress. For purity, employ HPLC with UV detection (λ = 254 nm) .

Q. How can researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer : Estimate logP using software (e.g., ChemDraw, ACD/Labs). Experimentally determine solubility via incremental addition to solvents (DMSO, ethanol, saline) under sonication (≤50°C). For formulations, prepare suspensions in 0.5% CMC-Na or DMSO/PEG300/Tween-80 mixtures, as described for analogous indole derivatives .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized when encountering low alkylation efficiency?

- Methodological Answer : Optimize stoichiometry (1.2–1.5 eq alkylating agent), temperature (60–80°C), and solvent choice (e.g., dry DMF vs. acetonitrile). Introduce microwave-assisted synthesis to reduce reaction time. Mechanistic studies using DFT calculations may reveal transition-state barriers, guiding catalyst selection (e.g., CuI for click chemistry) .

Q. What strategies mitigate byproduct formation during the alkylation of 1H-indole with 5-chloropentyl halides?

- Methodological Answer : Byproducts (e.g., dimerized indole or over-alkylated species) can be minimized via slow reagent addition and inert atmosphere (N₂). Post-reaction quenching with ice-water followed by liquid-liquid extraction (ethyl acetate/H₂O) removes polar impurities. Advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures improve final purity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compute electrostatic potential maps (MEP) for reactive site identification. Molecular docking (AutoDock Vina) against target proteins (e.g., cannabinoid receptors) assesses binding affinity, leveraging structural similarities to known indole-based ligands .

Q. How should researchers resolve contradictions in reported stability data for indole derivatives like this compound?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation. Identify decomposition products via LC-MS and compare with literature on analogous compounds (e.g., 1-(4-chlorobutyl)-1H-indole). Cross-reference ICH guidelines for forced degradation protocols .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Screen for receptor binding (e.g., CB1/CB2) using radioligand displacement assays. Assess antioxidant activity via DPPH/ABTS radical scavenging. Cytotoxicity can be tested in HEK-293 or HepG2 cells using MTT assays, with dose ranges (1–100 µM) informed by similar indole derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.